4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride

Übersicht

Beschreibung

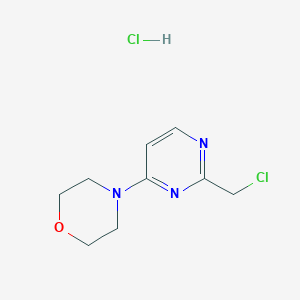

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride is a chemical compound with the molecular formula C9H12N3OCl.HCl and a molecular weight of 250.13 g/mol . It is a derivative of pyrimidine and morpholine, and it is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Vorbereitungsmethoden

The synthesis of 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride typically involves the reaction of 2-chloromethylpyrimidine with morpholine in the presence of a suitable solvent such as ethanol . The reaction mixture is refluxed to yield the desired compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Analyse Chemischer Reaktionen

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling using boron reagents.

Common reagents and conditions used in these reactions include N,N-diisopropylethylamine (DIPEA) in isopropanol for nucleophilic substitution and borane reagents for coupling reactions . Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.

1.1. Mechanism of Action

The chloromethyl group in the structure enhances the reactivity of the compound, allowing it to form stable interactions with microbial targets. The morpholine moiety contributes to the lipophilicity and membrane permeability, which are crucial for antimicrobial activity.

1.2. Efficacy Against Bacteria

In a study evaluating various derivatives, 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride exhibited potent antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values ranged from 4 to 16 μg/mL, indicating strong efficacy compared to standard antibiotics like amoxicillin .

| Bacterial Strain | MIC (μg/mL) | Comparison with Amoxicillin |

|---|---|---|

| Staphylococcus aureus | 8–16 | Comparable |

| Bacillus cereus | 4 | More potent |

| Escherichia coli | 16 | Comparable |

1.3. Antifungal Activity

The compound also showed antifungal properties with MIC values ranging from 4 to 16 μg/mL against various fungal strains, comparable to clotrimazole, a commonly used antifungal agent .

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against cancer cell lines.

2.1. Cytotoxicity Studies

In vitro studies have demonstrated that this compound has IC50 values of 1.99 µM against HepG2 liver cancer cells and 2.79 µM against MCF-7 breast cancer cells, outperforming some reference drugs like doxorubicin .

| Cell Line | IC50 (µM) | Reference Drug Comparison |

|---|---|---|

| HepG2 | 1.99 | More potent than doxorubicin |

| MCF-7 | 2.79 | Comparable |

2.2. Mechanism of Action

The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival, including the epidermal growth factor receptor (EGFR) pathway. Inhibitory assays showed that derivatives containing the morpholine group were effective EGFR inhibitors with IC50 values significantly lower than those of established inhibitors like erlotinib .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes linked to pathological conditions.

3.1. NAPE-PLD Inhibition

Structure-activity relationship (SAR) studies have identified it as a potent inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism and signaling pathways related to pain and inflammation .

3.2. SAR Analysis

A systematic evaluation revealed that modifications in the substituents on the morpholine ring could enhance inhibitory potency significantly:

| Substituent | Activity Change |

|---|---|

| Morpholine | Baseline activity |

| Dimethylamine | 2-fold increase |

| Pyrrolidine | Nearly 4-fold increase |

Wirkmechanismus

The mechanism of action of 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrimidine ring can also interact with specific binding sites, affecting various biological pathways.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride include:

4-(2-Chloroethyl)morpholine hydrochloride: Used as an intermediate for the synthesis of pharmaceuticals and agrochemicals.

4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine: Another pyrimidine derivative with applications in medicinal chemistry.

The uniqueness of this compound lies in its specific chloromethyl group, which allows for versatile chemical modifications and interactions with biological targets .

Biologische Aktivität

4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine hydrochloride, with the chemical formula CHClNO, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

- CAS Number : 118779-76-3

- Molecular Weight : 250.12 g/mol

- Chemical Structure : The compound features a pyrimidine ring substituted at the 2-position with a chloromethyl group and a morpholine moiety.

Biological Activity Overview

This compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Its structure suggests potential interactions with biological targets, making it a candidate for further exploration.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives containing similar structural motifs. For instance, compounds with chloromethyl substitutions have shown varying degrees of activity against fungal pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentrations (MICs) for related compounds were recorded to assess their effectiveness:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine | C. albicans | 8 |

| 4-(2-(Chloromethyl)pyrimidin-4-yl)morpholine | A. niger | 16 |

| Ketoconazole (Standard) | C. albicans | 1 |

| Ketoconazole (Standard) | A. niger | 2 |

These results indicate that while the compound exhibits some antifungal activity, it may not be as potent as established antifungal agents like ketoconazole .

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors in microbial cells. The chloromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and subsequent inhibition of metabolic pathways essential for microbial survival. Furthermore, the morpholine moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity and specificity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrimidine ring and the morpholine structure can significantly impact activity:

- Substituent Variations : Different substituents at the 2-position of the pyrimidine ring were tested. Electron-withdrawing groups generally increased potency against certain pathogens.

- Morpholine Modifications : Replacing morpholine with other cyclic amines (e.g., piperidine) was found to enhance activity, suggesting that steric and electronic properties play a significant role in biological interactions .

Case Studies

- Inhibitory Activity Against Enzymes : A study focusing on enzyme inhibition demonstrated that compounds similar to this compound effectively inhibited NAPE-PLD, an enzyme involved in lipid metabolism. The most potent analogs exhibited IC values in the low nanomolar range, indicating strong inhibitory effects .

- Cytotoxicity Assessments : In vitro studies have assessed cytotoxic effects on various cancer cell lines. Compounds derived from similar structures showed significant cytotoxicity against breast cancer cells (MCF-7), with IC values ranging from 10 to 30 µM depending on structural modifications .

Eigenschaften

IUPAC Name |

4-[2-(chloromethyl)pyrimidin-4-yl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O.ClH/c10-7-8-11-2-1-9(12-8)13-3-5-14-6-4-13;/h1-2H,3-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKXHQCCXLSOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC=C2)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623107 | |

| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118779-76-3 | |

| Record name | 4-[2-(Chloromethyl)pyrimidin-4-yl]morpholine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.